Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
CAS No.: 57734-70-0
VCID: VC0000038
Molecular Formula: C22H28ClNO
Molecular Weight: 357.9 g/mol
Purity: min. 98 %.
* For research use only. Not for human or veterinary use.

Description | Quinuclidin-3-yldi-o-tolylmethanol hydrochloride is a chemical compound with the CAS No. 57734-70-0 and a molecular weight of 357.92 . It is also referred to by the MDL No . While the search results provide limited information about this specific compound, they do offer guidance on crafting a strong resume for a research assistant position, which requires highlighting research skills, knowledge of research methodologies, and the ability to work independently . Given the query's focus, it's important to note that research assistants, particularly those in medical or academic fields, often work with various chemical compounds and data analysis tools . A research assistant resume should showcase experience with data interpretation and collaborative research techniques . Skills in data collection, analysis, and reporting are also crucial, along with proficiency in statistical software and research methodologies . In the context of a research environment, professionals may encounter various compounds and need to manage data effectively . For experienced research assistants, resumes should include high-impact, quantified accomplishments that demonstrate their expertise . Action verbs should be leveraged to make the writing more interesting and memorable . |
---|---|
CAS No. | 57734-70-0 |
Product Name | Quinuclidin-3-yldi-o-tolylmethanol hydrochloride |
Molecular Formula | C22H28ClNO |
Molecular Weight | 357.9 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride |
Standard InChI | InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H |
Standard InChIKey | WCYWFJOJKZCSAJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl |
Canonical SMILES | CC1=CC=CC=C1C(C2C[NH+]3CCC2CC3)(C4=CC=CC=C4C)O.[Cl-] |
Appearance | colorless crystal powder |
Purity | min. 98 %. |
Synonyms | 1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride |
Reference | - Kaminka M.E. et al., Khim. Farm. Zh. (1976). 10(9):22-27 - Kaminka M.E. et al., Drugs of Today (1988). 24(10):701-703 - Kaminka M.E. et al., Farm. Toksikol (1988) (Russian). (2):21-26 - Gankina E.M. et al., Eksp. Klin. Farmacol. (1993) (Russian). (1):22-24 - Baumanis E.A. et al., Farm. Toksikol (1980) (Russian). (1):36-41 - Mashkovsky M.D. et al., /Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives./ Progr. Drug. Res., (1983). 27:9-61 |
PubChem Compound | 50853316 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume